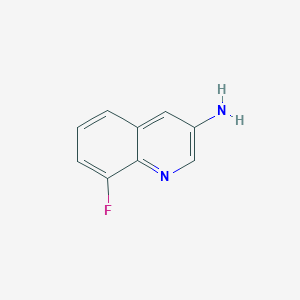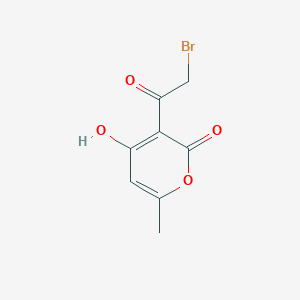
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
概要
説明
“3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is a chemical compound that has been used as a key starting material for the synthesis of various heterocyclic compounds . It belongs to the family of benzopyrones and is a significant source of inspiration for new anticancer agents . The α-bromocarbonyl moiety present in this compound shows high reactivity towards nucleophilic displacement reactions .
Synthesis Analysis
The synthesis of this compound involves various reactions with different reagents. For instance, it has been used to synthesize pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . In one study, it was synthesized by the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is complex and variable due to various types of substitutions in its basic structure, which could influence its biological activity . Further analysis of its molecular structure can be done using spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and 1H NMR .Chemical Reactions Analysis
This compound is known for its versatility in chemical reactions. It serves as a building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound is used as a key starting material for the synthesis of various heterocyclic compounds . It has been used in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Production of Bioactive Heterocyclic Scaffolds
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . These scaffolds are important components in drug discovery due to their biological activities .
Antiproliferative Activities
This compound has shown significant antiproliferative activities . This makes it a potential candidate for the development of new anticancer drugs .
Antimicrobial Activities
It has also demonstrated antimicrobial activities , which could be harnessed for the development of new antimicrobial agents.
Inhibitor of Type 2 Diabetes Mellitus
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a promising inhibitor of type 2 diabetes mellitus . This suggests potential applications in the treatment of this widespread disease.
Chemosensors
Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multi-analyte detection, such as different bioactive elements and various environmental pollutants . This compound could potentially be used in the development of these chemosensors.
Cytotoxic Activities
The compound has shown cytotoxic activity against numerous types of cancers including malignant melanoma, leukemia, renal cell carcinoma, prostate and breast cancer cells progression . This suggests its potential use in the development of new anticancer therapies.
Synthesis of Pyran, Pyridine, Thiophene, Thiazole and Pyrazole Derivatives
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has been used in the synthesis of pyran, pyridine, thiophene, thiazole and pyrazole derivatives . These derivatives have a wide range of potential applications in various fields of chemistry and medicine .
Safety and Hazards
While specific safety data for “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” is not available, bromoacetyl compounds in general are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s crucial to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .
将来の方向性
The future directions for “3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one” could involve further exploration of its potential in drug discovery, given its biological activities and its role as a key starting material in the synthesis of various bioactive heterocyclic compounds . Additionally, its potential in the development of new anticancer agents could be explored further .
作用機序
Target of Action
The primary target of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
The compound interacts with its target through a yet unknown mechanism . It’s known that it’s involved in the constitutive production of prostanoids .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of various bioactive heterocyclic scaffolds . These include thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins .
Pharmacokinetics
It’s known that the compound undergoes a quasi-reversible cu (ii)/cu (i) conversion .
Result of Action
The compound exhibits significant cytotoxic effects. For instance, one of its derivatives showed almost equipotent cytotoxic activity against human gastric cancer cells (NUGC) compared to the standard CHS 828 . The compound causes DNA cleavage involving reactive oxygen species (ROS) generation in the presence of Cu (II), leading to oxidative DNA damage and pro-oxidant cancer cell death .
特性
IUPAC Name |
3-(2-bromoacetyl)-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBHKOPCDYTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716362 | |
| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23754-53-2 | |
| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one useful in organic synthesis?
A: 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one serves as a valuable scaffold for constructing diverse heterocyclic compounds. Its structure allows for various chemical transformations, particularly reactions with nucleophilic reagents. Specifically, the bromoacetyl group is susceptible to nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [, , , ]
Q2: Can you provide examples of heterocyclic compounds synthesized using 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one?
A2: Researchers have successfully employed 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one to synthesize various heterocyclic systems, including:
- Thiazole derivatives: These are prepared by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and various carbonyl compounds. []
- 1,3,4-Thiadiazine-5-yl-pyran-2-one derivatives: These compounds are synthesized through a multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiocarbohydrazide, and various carbonyl compounds. []
- 2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones: This complex structure is assembled through a one-pot multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and phthalic anhydrides. []
Q3: What are the advantages of the synthetic procedures utilizing 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one?
A3: The synthetic strategies employed with 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one offer several benefits, including:
- One-pot synthesis: Many reactions proceed efficiently in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, , ]
- High yields: The reactions generally provide the desired products in good to excellent yields. [, ]
- Simple workup: The isolation and purification of the final products are typically straightforward. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
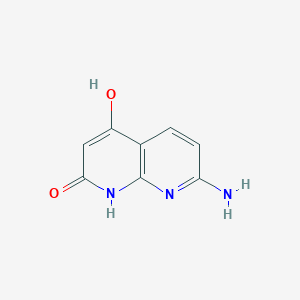
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
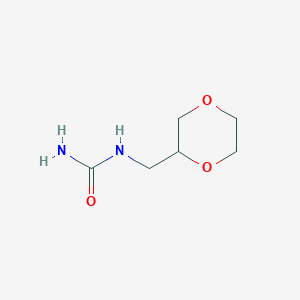

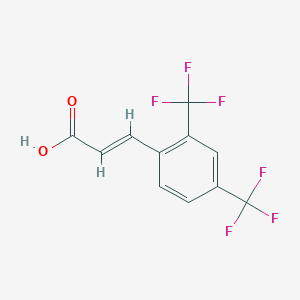
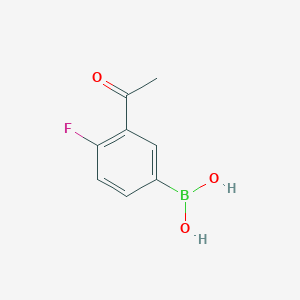
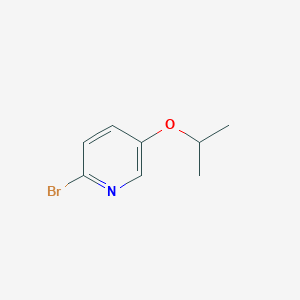
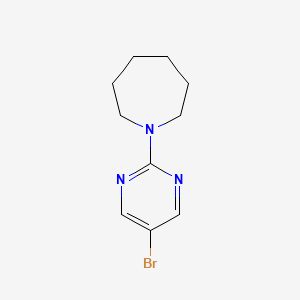

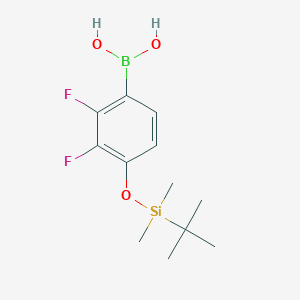
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
